1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea is a synthetic organic compound with the molecular formula C10H12ClN3O3. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methoxyimino group attached to a urea backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate. This intermediate is then reacted with methoxyamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include acids, bases, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea: This compound has a similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.
1-(4-Chlorophenyl)-3-(2-methoxyphenyl)urea: Another similar compound with variations in the position of the methoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H12ClN3O3 |
---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-1-(methoxyiminomethyl)urea |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-12-7-14(17-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15) |
InChI Key |
PLDABOMLAZCUCL-UHFFFAOYSA-N |
Canonical SMILES |
CON=CN(C(=O)NC1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
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